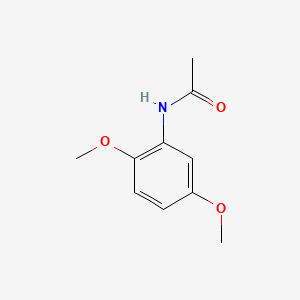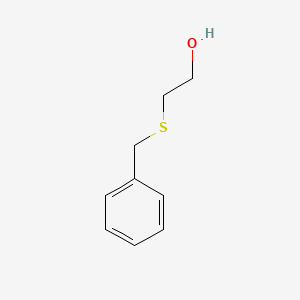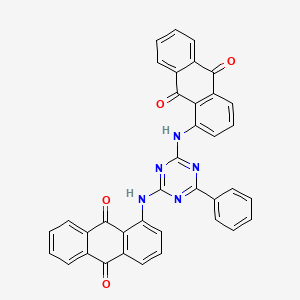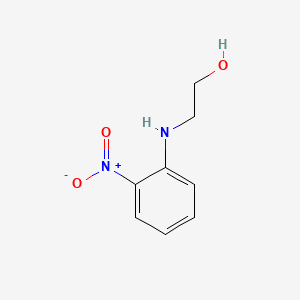
2-氨基-1-甲基-1H-咪唑-5-羧酸甲酯
描述
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
科学研究应用
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: It is utilized in the production of materials with specific properties, such as catalysts and dyes.
作用机制
Target of Action
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .
Mode of Action
It is known that indole derivatives, to which this compound belongs, show various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the compound is a solid substance that is soluble in most organic solvents .
生化分析
Biochemical Properties
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can form complexes with metal ions, which are essential cofactors for many enzymatic reactions .
Cellular Effects
The effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes involved in DNA replication, thereby affecting cell division .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature and pH. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, nucleotide synthesis, and energy production. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is essential for energy production .
Transport and Distribution
The transport and distribution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit specific cellular processes .
Subcellular Localization
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the mitochondria, where it can affect energy production and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, resulting in the formation of disubstituted imidazoles . Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反应分析
Types of Reactions: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazoles.
相似化合物的比较
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
5-amino-1H-imidazole-4-carboxamide: Another imidazole derivative with different functional groups.
Uniqueness: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
methyl 2-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFPPSFIJQSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316399 | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40361-77-1 | |
| Record name | 40361-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















